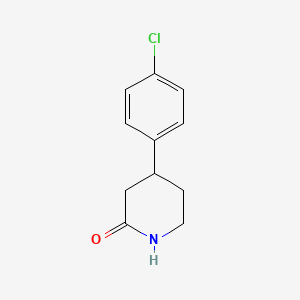

4-(4-Chlorophenyl)piperidin-2-one

Descripción general

Descripción

“4-(4-Chlorophenyl)piperidin-2-one” is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-(4-Chlorophenyl)piperidin-2-one”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)piperidin-2-one” has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . The compound has also been studied using single-crystal X-ray diffraction .Chemical Reactions Analysis

Piperidine derivatives, including “4-(4-Chlorophenyl)piperidin-2-one”, have been used in various chemical reactions. For instance, they have been used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)piperidin-2-one” is a white to creamy-white crystalline powder . It has a molecular weight of 209.68 and a CAS Number of 1260770-82-8 .Aplicaciones Científicas De Investigación

Crystallographic Studies

Crystal Structure Analysis : The piperidin-4-one ring, related to 4-(4-Chlorophenyl)piperidin-2-one, demonstrates a chair conformation with equatorial orientations of various groups, including methyl and 4-chlorophenyl groups, offering insights into molecular geometry and interactions via van der Waals forces (Park, Ramkumar, & Parthiban, 2012).

Structural Redetermination : Enhanced precision in structure determination of similar compounds, including H-atom coordinates and dihedral angles between various rings, aids in understanding molecular conformations (Jasinski et al., 2012).

Chemical and Biological Properties

Receptor Ligand Affinity : Compounds similar to 4-(4-Chlorophenyl)piperidin-2-one have been found to possess affinity and selectivity over human dopamine receptors, which is significant in pharmacological research (Rowley et al., 1997).

Antibacterial and Antifungal Studies : Certain derivatives exhibit significant antibacterial and antifungal activities, indicating potential pharmaceutical applications (Kayalvizhi et al., 2018).

Material Science Applications

- Optical and Electronic Studies : Studies on compounds structurally similar to 4-(4-Chlorophenyl)piperidin-2-one reveal information on nonlinear optical properties, crucial for fiber optic communications and optical signal processing (Tamer, 2016).

Crystallographic and Structural Analysis

- Crystal Structure of Derivatives : Analysis of piperidine derivatives provides insights into molecular linkages and interactions, such as hydrogen bonds, which are critical for understanding chemical properties (Priya et al., 2015).

Synthesis and Characterization

- Spectral Techniques in Synthesis : The use of IR, NMR, and X-ray diffraction in synthesizing and characterizing piperidin-4-one derivatives enhances understanding of molecular structure and stereochemistry (Doss et al., 2020).

Antibacterial Potentials

- Antibacterial Activity of Derivatives : Synthesized acetamide derivatives, related to 4-(4-Chlorophenyl)piperidin-2-one, show moderate antibacterial activity, particularly against Gram-negative bacterial strains, suggesting potential therapeutic applications (Iqbal et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions of “4-(4-Chlorophenyl)piperidin-2-one” research could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and safety and hazards. It could also involve the development of new applications for this compound in the field of drug discovery .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUKDOUXOGUVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

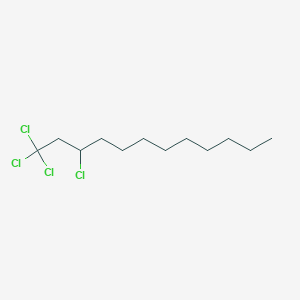

C1CNC(=O)CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)

![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)